molecular formula C19H19Cl B1583496 1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene CAS No. 9036-15-1

1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene

Cat. No.: B1583496
CAS No.: 9036-15-1
M. Wt: 282.8 g/mol
InChI Key: YDYHOUQBBDDITA-UHFFFAOYSA-N
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Description

1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene is a polymeric compound that is synthesized from benzene derivatives. This compound is known for its unique chemical properties and is used in various industrial applications. The polymer consists of benzene rings with chloromethyl and ethenyl groups, which are further polymerized with diethenylbenzene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene typically involves the polymerization of benzene derivatives. The process begins with the chloromethylation of benzene, followed by the introduction of ethenyl groups. Diethenylbenzene is then used as a cross-linking agent to form the polymer. The reaction conditions often include the use of catalysts such as aluminum chloride or boron trifluoride, and the reactions are carried out under controlled temperatures and pressures to ensure the desired polymer structure is achieved.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale reactors where the monomers are mixed and polymerized under stringent conditions. The process is optimized to maximize yield and ensure the consistency of the polymer’s properties. The polymer is then purified and processed into various forms, such as beads or powders, depending on its intended application.

Chemical Reactions Analysis

Types of Reactions

1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene undergoes several types of chemical reactions, including:

    Oxidation: The polymer can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.

    Reduction: Reduction reactions can be used to modify the polymer’s properties by reducing the chloromethyl groups to methyl groups.

    Substitution: The chloromethyl groups in the polymer can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired modifications are achieved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated polymers, while substitution reactions can introduce a wide range of functional groups, enhancing the polymer’s properties for specific applications.

Scientific Research Applications

1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various functionalized polymers.

    Biology: Employed in the development of biomaterials and drug delivery systems.

    Medicine: Utilized in the creation of medical devices and diagnostic tools.

    Industry: Applied in the production of coatings, adhesives, and ion exchange resins.

Mechanism of Action

The mechanism by which 1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene exerts its effects is primarily through its chemical reactivity. The chloromethyl and ethenyl groups provide reactive sites for further chemical modifications, allowing the polymer to be tailored for specific applications. The molecular targets and pathways involved depend on the specific functional groups introduced during the polymer’s synthesis and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzene, diethenyl-, polymer with ethenylbenzene: This compound is similar in structure but lacks the chloromethyl groups, resulting in different chemical properties.

    Benzene, diethenyl-, polymer with ethenylbenzene, sulfonated: This polymer includes sulfonate groups, which provide different reactivity and applications compared to 1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene.

Uniqueness

This compound is unique due to the presence of chloromethyl groups, which provide additional reactive sites for chemical modifications. This allows for greater versatility in its applications compared to similar polymers that lack these functional groups.

Properties

IUPAC Name

1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10.C9H9Cl/c1-3-9-7-5-6-8-10(9)4-2;1-2-8-5-3-4-6-9(8)7-10/h3-8H,1-2H2;2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYHOUQBBDDITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1CCl.C=CC1=CC=CC=C1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60920437
Record name 1-(Chloromethyl)-2-ethenylbenzene--1,2-diethenylbenzene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9036-15-1
Record name Benzene, (chloromethyl)ethenyl-, polymer with diethenylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009036151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (chloromethyl)ethenyl-, polymer with diethenylbenzene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(Chloromethyl)-2-ethenylbenzene--1,2-diethenylbenzene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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